N~1~-(4-Nitrophenyl)hexane-1,6-diamine

Description

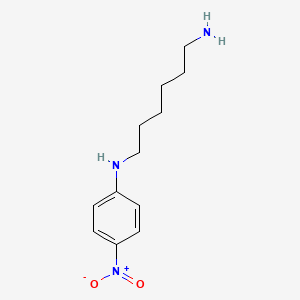

N¹-(4-Nitrophenyl)hexane-1,6-diamine is a diaminoalkane derivative featuring a hexane backbone with a primary amine group at the sixth carbon and a secondary amine at the first carbon substituted by a 4-nitrophenyl group. This nitroaryl substitution confers distinct electronic and steric properties, making the compound a candidate for applications in medicinal chemistry, materials science, and catalysis. Its synthesis typically involves N-arylation or coupling reactions, such as Ullmann-type couplings or nucleophilic substitution, depending on the precursor used .

Properties

CAS No. |

176325-07-8 |

|---|---|

Molecular Formula |

C12H19N3O2 |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

N'-(4-nitrophenyl)hexane-1,6-diamine |

InChI |

InChI=1S/C12H19N3O2/c13-9-3-1-2-4-10-14-11-5-7-12(8-6-11)15(16)17/h5-8,14H,1-4,9-10,13H2 |

InChI Key |

SONIVKUFEOCWRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCCCCCCN)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Nitrophenyl)hexane-1,6-diamine typically involves the reaction of 4-nitroaniline with hexane-1,6-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of N1-(4-Nitrophenyl)hexane-1,6-diamine may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Nitrophenyl)hexane-1,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N1-(4-aminophenyl)hexane-1,6-diamine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~1~-(4-Nitrophenyl)hexane-1,6-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(4-Nitrophenyl)hexane-1,6-diamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules, leading to various biochemical effects. The diamine functionalities allow the compound to form stable complexes with metal ions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

N¹-(Pyridin-2-yl)hexane-1,6-diamine

- Structure : A pyridine ring replaces the 4-nitrophenyl group.

- This compound is often used as an intermediate in synthesizing bioactive molecules, such as cholinesterase inhibitors .

- Biological Activity : Demonstrated moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~10 µM), attributed to the pyridine’s ability to interact with enzyme active sites .

N-(p-Tolyl)hexane-1,6-diamine

- Structure : A para-methylphenyl (-C₆H₄CH₃) group substitutes the nitro group.

- Properties : The methyl group is electron-donating, reducing polarity compared to the nitro analogue.

- Biological Activity : Exhibited NMDA receptor affinity (Kᵢ ~50 nM) and antileishmanial activity (IC₅₀ ~2 µM), suggesting that hydrophobic interactions dominate its mechanism .

N-(6-Chloro-2-methoxyacridin-9-yl)hexane-1,6-diamine (ACR6)

- Structure : A chloro-methoxyacridine moiety replaces the nitro group.

- Properties : The acridine system enables intercalation with DNA or proteins.

- Biological Activity : Showed potent antimalarial activity against chloroquine-resistant Plasmodium falciparum (IC₅₀ ~0.1 µM), outperforming chloroquine in multidrug-resistant strains .

Adamantane-Substituted Derivatives

- Structure : Bulky adamantane groups replace the aryl substituent.

- Properties : High rigidity and lipophilicity enhance blood-brain barrier penetration.

Physicochemical and Functional Comparisons

- Solubility Trends : Nitro and pyridine substituents increase water solubility compared to adamantane or acridine derivatives.

- Reactivity : The nitro group facilitates reduction to amines (-NH₂), enabling diversification in drug design .

Conflicting Evidence and Limitations

- Catalyst Efficiency: Copper nanoparticles provided lower yields (~40%) for N-arylated diamines compared to CuI (~60%) in adamantane derivatives .

- Biological Data Gaps: Limited studies exist on the specific bioactivity of N¹-(4-Nitrophenyl)hexane-1,6-diamine, necessitating further in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.